molecular formula C17H19NOS B280346 N~3~-[2-(1-CYCLOHEXENYL)ETHYL]-1-BENZOTHIOPHENE-3-CARBOXAMIDE

N~3~-[2-(1-CYCLOHEXENYL)ETHYL]-1-BENZOTHIOPHENE-3-CARBOXAMIDE

Cat. No.: B280346
M. Wt: 285.4 g/mol
InChI Key: OFSRJTFFBFMXJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~3~-[2-(1-CYCLOHEXENYL)ETHYL]-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound with a unique structure that combines a cyclohexene ring, an ethyl chain, and a benzothiophene moiety

Preparation Methods

The synthesis of N3-[2-(1-CYCLOHEXENYL)ETHYL]-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves several steps. One common method includes the following steps :

    Hydrogenation: A compound with a cyclohexenyl group is hydrogenated in the presence of a hydrogenation catalyst to obtain a cyclohexyl derivative.

    Amidation: The cyclohexyl derivative is then reacted with benzothiophene-3-carboxylic acid to form the desired carboxamide.

Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N~3~-[2-(1-CYCLOHEXENYL)ETHYL]-1-BENZOTHIOPHENE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups using appropriate reagents.

Scientific Research Applications

N~3~-[2-(1-CYCLOHEXENYL)ETHYL]-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several scientific research applications :

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N3-[2-(1-CYCLOHEXENYL)ETHYL]-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways . The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in inflammatory and microbial pathways.

Comparison with Similar Compounds

N~3~-[2-(1-CYCLOHEXENYL)ETHYL]-1-BENZOTHIOPHENE-3-CARBOXAMIDE can be compared with similar compounds such as :

    2-(1-Cyclohexenyl)cyclohexanone: This compound has a similar cyclohexenyl group but differs in its overall structure and chemical properties.

    2-Chloro-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide: This compound shares the cyclohexenyl and ethyl groups but has different functional groups, leading to different chemical reactivity and applications.

The uniqueness of N3-[2-(1-CYCLOHEXENYL)ETHYL]-1-BENZOTHIOPHENE-3-CARBOXAMIDE lies in its combination of the cyclohexenyl, ethyl, and benzothiophene moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H19NOS

Molecular Weight

285.4 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C17H19NOS/c19-17(18-11-10-13-6-2-1-3-7-13)15-12-20-16-9-5-4-8-14(15)16/h4-6,8-9,12H,1-3,7,10-11H2,(H,18,19)

InChI Key

OFSRJTFFBFMXJD-UHFFFAOYSA-N

SMILES

C1CCC(=CC1)CCNC(=O)C2=CSC3=CC=CC=C32

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=CSC3=CC=CC=C32

Origin of Product

United States

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